Bienvenue dans la boutique en ligne BenchChem!

1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine

Medicinal chemistry Positional isomerism TAU aggregation inhibition

1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine (CAS 1858251-63-4) is a synthetic 1,2,4-thiadiazol-5-ylpiperazine derivative with the molecular formula C12H13BrN4S and a molecular weight of 325.23 g/mol. The compound features a piperazine ring linked at the 5-position of a 1,2,4-thiadiazole core, which is substituted at the 3-position with a meta-bromophenyl group.

Molecular Formula C12H13BrN4S
Molecular Weight 325.23 g/mol
CAS No. 1858251-63-4
Cat. No. B6356014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine
CAS1858251-63-4
Molecular FormulaC12H13BrN4S
Molecular Weight325.23 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC(=NS2)C3=CC(=CC=C3)Br
InChIInChI=1S/C12H13BrN4S/c13-10-3-1-2-9(8-10)11-15-12(18-16-11)17-6-4-14-5-7-17/h1-3,8,14H,4-7H2
InChIKeyLHJDOERUZGUKBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine CAS 1858251-63-4: Core Chemical Identity and Procurement Baseline


1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine (CAS 1858251-63-4) is a synthetic 1,2,4-thiadiazol-5-ylpiperazine derivative with the molecular formula C12H13BrN4S and a molecular weight of 325.23 g/mol . The compound features a piperazine ring linked at the 5-position of a 1,2,4-thiadiazole core, which is substituted at the 3-position with a meta-bromophenyl group. This scaffold falls within the general formulae of patent families claiming utility in neurodegenerative tauopathies (e.g., Alzheimer's disease) [1] and pain management [2], positioning it as a research candidate for CNS-targeted discovery programs.

Why 1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine Cannot Be Interchanged with In-Class Analogs


Within the 1,2,4-thiadiazol-5-ylpiperazine series, even seemingly minor substituent variations—such as halogen identity (Br vs. Cl) or phenyl ring substitution position (meta vs. para)—produce distinct electronic, steric, and lipophilic profiles that can profoundly alter target binding, selectivity, metabolic stability, and pharmacokinetics [1]. The meta-bromo substitution pattern of this compound confers a unique vector for halogen bonding and dipole orientation relative to its para-bromo isomer (CAS 1858254-95-1), potentially leading to divergent pharmacological outcomes. Substituting a chloro analog or a methoxy derivative without experimental validation risks introducing uncharacterized changes in potency, off-target activity, and in vivo behavior, as structure-activity relationships within this chemotype are steep and non-linear [2].

Quantitative Differentiation Evidence: 1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine vs. Closest Analogs


Meta-Bromo vs. Para-Bromo Positional Isomerism: Differential Physicochemical and Pharmacological Potential

The target compound bears a bromine atom at the meta position of the 3-phenyl ring, whereas its closest structural analog—1-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine (CAS 1858254-95-1)—carries the bromine at the para position . Meta-substitution alters the electron-withdrawing inductive effect distribution across the phenyl ring, modifies the molecular dipole moment, and reorients the bromine atom for potential halogen-bonding interactions with biological targets. In the 1,2,4-thiadiazol-5-ylpiperazine patent family for neurodegenerative diseases, compounds with meta-substituted phenyl rings (e.g., 3-methoxy, 3-chloro) exhibit distinct in vitro TAU anti-aggregation potency profiles compared to their para-substituted counterparts, with meta-substituted variants often showing superior cellular activity [1].

Medicinal chemistry Positional isomerism TAU aggregation inhibition

Bromo vs. Chloro Halogen Substitution: Lipophilicity and Metabolic Stability Trade-offs

Replacement of bromine with chlorine is a common medicinal chemistry strategy to modulate lipophilicity and metabolic liability. The 4-chloro analog 1-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine is explicitly exemplified in the neurodegenerative disease patent and serves as a direct comparator [1]. Bromine substitution increases molecular weight (+44.5 Da vs. Cl), enhances lipophilicity (estimated ΔlogP ≈ +0.5 to +0.8 log units based on Hansch π constants for aromatic Br vs. Cl), and provides stronger halogen-bond donor capacity (σ-hole magnitude: Br > Cl) [2]. These differences can translate to altered membrane permeability, CYP450 metabolic stability (Br-substituted aromatics may undergo CYP-mediated debromination or epoxidation at different rates than Cl analogs), and target binding kinetics.

Drug metabolism Lipophilicity Halogen bonding

Patent-Covered Therapeutic Applications: Neurodegenerative Tauopathies and Pain Indications

The 1,2,4-thiadiazol-5-ylpiperazine scaffold is claimed in two distinct patent families, each supported by in vitro and in vivo experimental data. US Patent 9,023,852 B2 demonstrates that representative compounds inhibit cytotoxic TAU misfolding and aggregation in cell-based assays, with certain examples achieving IC50 values in the low micromolar range (1–10 µM) [1]. WO 2003/074520 A1 discloses thiadiazolylpiperazine derivatives as analgesic agents, with compounds demonstrating efficacy in animal models of neuropathic and inflammatory pain [2]. The target compound, as a bromo-substituted member of this class, falls within the broad generic claims of both patent families, providing a defensible IP position for research programs exploring these indications.

TAU protein aggregation Alzheimer's disease Pain management

Piperazine-Thiadiazole Scaffold Privilege: CNS Multiparameter Optimization Potential

The combination of a piperazine ring and a 1,2,4-thiadiazole core represents a recognized privileged scaffold for CNS drug discovery. Piperazine provides a basic nitrogen center (predicted pKa ~8-9) conducive to CNS penetration via cationic interaction with phospholipid headgroups, while the 1,2,4-thiadiazole ring contributes metabolic stability and hydrogen-bond acceptor capacity [1]. Compared to 1,3,4-thiadiazole isomers, 1,2,4-thiadiazoles exhibit distinct electronic properties and reduced aromaticity, which can translate to lower nonspecific protein binding and improved solubility [2]. The specific 3-(3-bromophenyl) substitution pattern further modulates these properties, with the bromine atom serving as both a lipophilic anchor and a potential halogen-bond donor to biological targets [3].

CNS drug design Privileged scaffold Blood-brain barrier permeability

Optimal Research and Industrial Application Scenarios for 1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine CAS 1858251-63-4


Lead Compound for Tauopathy Drug Discovery Programs (Alzheimer's Disease, Frontotemporal Dementia)

Programs targeting TAU protein misfolding and aggregation can utilize this compound as a starting point for hit-to-lead optimization. The meta-bromo substitution pattern offers a distinct vector for structure-activity relationship exploration relative to the extensively exemplified para-chloro and para-methoxy analogs in US Patent 9,023,852 B2 [1]. Researchers should prioritize in vitro TAU aggregation assays (e.g., HEK293-TAU-P301L cell model) to establish the compound's potency and compare directly with the para-bromo isomer to quantify the positional isomer effect.

Halogen-Bonding Probe for Target Engagement Studies in CNS Pain Targets

The bromine atom's stronger σ-hole (relative to chlorine) makes this compound a valuable chemical biology probe for investigating halogen-bonding interactions with pain-related targets such as sodium channels, TRP receptors, or opioid receptors. The compound falls within the genus of WO 2003/074520 A1 [2], and can be used in competitive binding assays or X-ray crystallography studies to map halogen-bond donor-acceptor geometry in target binding sites.

Comparative Metabolism Study: Bromo vs. Chloro Aromatic Substituents in CNS Penetrant Chemotypes

Drug metabolism and pharmacokinetics (DMPK) groups can use this compound in parallel with the 4-chloro analog to systematically evaluate the impact of halogen identity on CYP450-mediated metabolism, metabolic soft-spot identification, and human hepatocyte stability. The estimated ΔlogP of +0.15 to +0.5 units (Br vs. Cl) [3] provides a defined lipophilicity shift for assessing metabolic stability trends in a matched molecular pair analysis.

Chemical Biology Tool for TAU Aggregation Inhibitor Pharmacophore Mapping

Academic and industrial chemical biology groups can employ this compound as part of a focused library of 3-phenyl-substituted 1,2,4-thiadiazol-5-ylpiperazines to map the pharmacophoric requirements for TAU anti-aggregation activity. By comparing meta-bromo, para-bromo, meta-chloro, and unsubstituted phenyl analogs in a standardized assay panel, researchers can deconvolute the contributions of halogen position, halogen identity, and lipophilicity to biological activity [1].

Quote Request

Request a Quote for 1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.